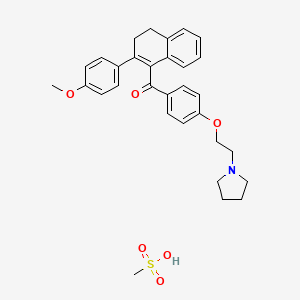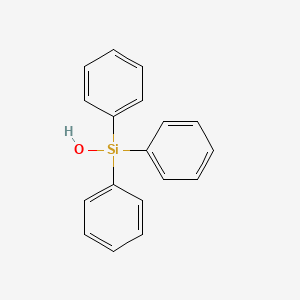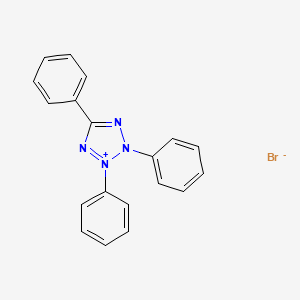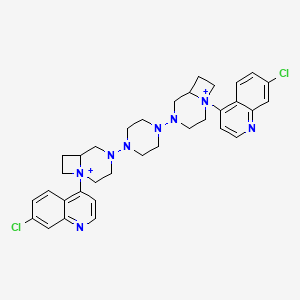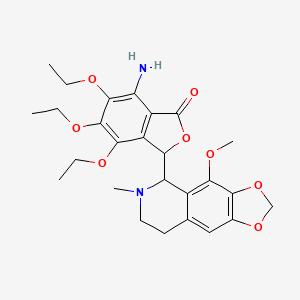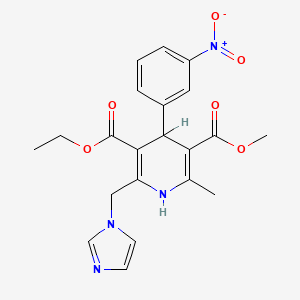
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(1H-imidazol-1-ylmethyl)-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
Overview
Description
Preparation Methods
The synthesis of Wy-27569 involves the preparation of a series of 2-heteroaryl-substituted dihydropyridines . The synthetic route typically includes the following steps:
Formation of the dihydropyridine core: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Substitution reactions: The dihydropyridine core is then substituted with various heteroaryl groups to achieve the desired chemical structure.
Esterification: The final step involves esterification to form the diester functional groups.
Industrial production methods for Wy-27569 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Wy-27569 undergoes several types of chemical reactions, including:
Oxidation: Wy-27569 can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can be used to modify the nitro group present in the compound, potentially forming amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and dihydropyridine moieties, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Wy-27569 has several scientific research applications, including:
Cardiovascular research: Due to its combined calcium channel blocking and thromboxane synthetase inhibiting properties, Wy-27569 is studied for its potential to treat hypertension and other cardiovascular diseases.
Pharmacological studies: The compound is used in pharmacological studies to investigate its effects on calcium channels and thromboxane synthesis, providing insights into its mechanism of action and potential therapeutic benefits.
Mechanism of Action
Wy-27569 exerts its effects through two primary mechanisms:
Calcium channel blocking: Wy-27569 inhibits the influx of calcium ions through voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.
Thromboxane synthetase inhibition: The compound inhibits thromboxane synthetase, an enzyme involved in the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.
Comparison with Similar Compounds
Wy-27569 is unique in its combined calcium channel blocking and thromboxane synthetase inhibiting properties. Similar compounds include:
Nitrendipine: A calcium channel blocker that exhibits a similar profile to Wy-27569 but is more potent.
Dazoxiben: A thromboxane synthetase inhibitor that, like Wy-27569, inhibits thromboxane B2 production.
The uniqueness of Wy-27569 lies in its dual mechanism of action, which provides a synergistic effect in reducing blood pressure and platelet aggregation, making it a promising candidate for the treatment of cardiovascular diseases .
Properties
CAS No. |
103417-69-2 |
|---|---|
Molecular Formula |
C21H22N4O6 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(imidazol-1-ylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H22N4O6/c1-4-31-21(27)19-16(11-24-9-8-22-12-24)23-13(2)17(20(26)30-3)18(19)14-6-5-7-15(10-14)25(28)29/h5-10,12,18,23H,4,11H2,1-3H3 |
InChI Key |
BFLKGKGRZKABHQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CN3C=CN=C3 |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CN3C=CN=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-dihydro-2-(imidazol-1-yl-methyl)-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-ethyl 5-methyl diester Wy 27569 Wy-27569 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



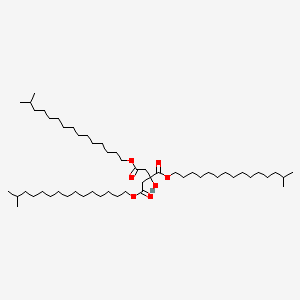
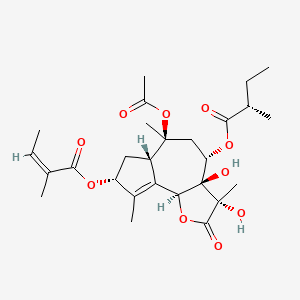
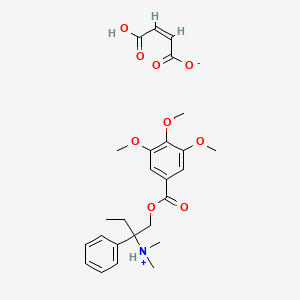
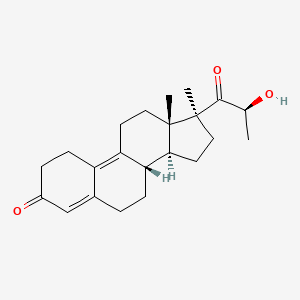

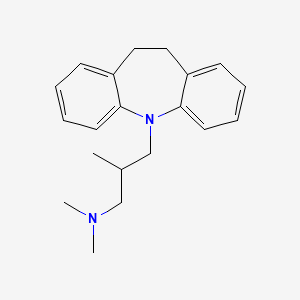
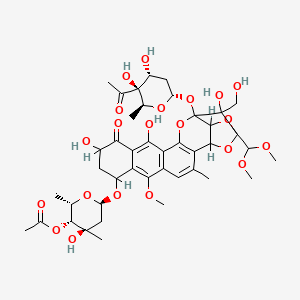
![[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate](/img/structure/B1683263.png)
